molecular formula C7H3BrFN B6237622 5-bromo-2-ethynyl-3-fluoropyridine CAS No. 2355724-10-4

5-bromo-2-ethynyl-3-fluoropyridine

Cat. No.: B6237622
CAS No.: 2355724-10-4
M. Wt: 200
InChI Key:
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Description

5-bromo-2-ethynyl-3-fluoropyridine is an organic compound with the molecular formula C7H3BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, ethynyl, and fluorine substituents on the pyridine ring, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethynyl-3-fluoropyridine typically involves multi-step organic reactions. One common method starts with the halogenation of 2-ethynylpyridine to introduce the bromine and fluorine atoms. This can be achieved through the following steps:

    Halogenation: 2-ethynylpyridine is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethynyl-3-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.

    Sonogashira Coupling: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) are commonly used in the presence of a base like triethylamine (Et3N).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-bromo-2-ethynyl-3-fluoropyridine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique substituents.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethynyl-3-fluoropyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can interact with active sites, while the bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-ethynylpyridine: Lacks the fluorine substituent, which can affect its reactivity and binding properties.

    2-ethynyl-3-fluoropyridine: Lacks the bromine substituent, which can influence its chemical behavior and applications.

    5-bromo-3-fluoropyridine: Lacks the ethynyl group, which can alter its reactivity in coupling reactions.

Uniqueness

5-bromo-2-ethynyl-3-fluoropyridine is unique due to the combination of bromine, ethynyl, and fluorine substituents on the pyridine ring. This combination provides a distinct set of chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Properties

CAS No.

2355724-10-4

Molecular Formula

C7H3BrFN

Molecular Weight

200

Purity

95

Origin of Product

United States

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